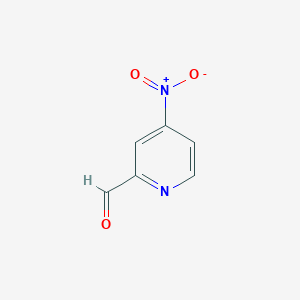

4-Nitropicolinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-nitropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O3/c9-4-5-3-6(8(10)11)1-2-7-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFNGAKFHUOJCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561878 | |

| Record name | 4-Nitropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108338-19-8 | |

| Record name | 4-Nitropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 4-Nitropicolinaldehyde

Executive Summary

This compound, identified by the CAS Number 108338-19-8 , is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1][2][3] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of its chemical properties, synthesis, reactivity, and applications. As a functionalized pyridine derivative, its unique electronic characteristics, stemming from the presence of both an aldehyde and a nitro group, render it a versatile intermediate for the construction of complex, biologically active molecules.[1] This document details its spectroscopic signature, crucial safety and handling protocols, and its established role in the development of novel therapeutic agents, including kinase inhibitors and antimicrobial compounds.[1]

This compound is an aromatic aldehyde featuring a pyridine ring substituted with a nitro group at the 4-position. This substitution pattern significantly influences the molecule's reactivity.

1.1. Identifiers

| Identifier | Value | Source |

| CAS Number | 108338-19-8 | [1][2][3] |

| IUPAC Name | 4-nitropyridine-2-carbaldehyde | [3] |

| Molecular Formula | C₆H₄N₂O₃ | [1][3] |

| Synonyms | 4-Nitro-2-pyridinecarboxaldehyde, 4-NPA | [3] |

| MDL Number | MFCD07374896 | [1] |

1.2. Physicochemical Data

The following properties are essential for experimental design, including reaction setup, purification, and storage.

| Property | Value | Notes |

| Molecular Weight | 152.11 g/mol | [1][3] |

| Boiling Point | 275.3°C | [1] |

| Appearance | Typically a solid powder | Varies by purity |

| Topological Polar Surface Area | 75.8 Ų | Computed value[3] |

| Storage | Room temperature, under inert gas atmosphere | [1] |

Synthesis and Manufacturing

The primary route for synthesizing 4-nitropyridine derivatives involves a two-step process starting from pyridine N-oxide. This method is advantageous as it directs the nitration to the 4-position, a position not readily accessible by direct nitration of pyridine itself.[4]

2.1. Synthetic Workflow: Two-Step Synthesis from Pyridine N-oxide

The synthesis is a well-established pathway in heterocyclic chemistry.[4]

-

Step 1: Nitration of Pyridine N-oxide. Pyridine N-oxide is treated with a nitrating agent, typically a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), to yield 4-nitropyridine N-oxide.[4] The N-oxide group activates the pyridine ring, making it susceptible to electrophilic substitution, and directs the incoming nitro group to the 4-position.

-

Step 2: Deoxygenation. The resulting 4-nitropyridine N-oxide is then deoxygenated to give 4-nitropyridine. This is often achieved using a reducing agent like phosphorus trichloride (PCl₃).[4]

-

Step 3: Functionalization to Aldehyde. The final step, which is not detailed in the general synthesis of 4-nitropyridine but is a logical extension, would involve the conversion of a precursor group at the 2-position (e.g., a methyl group) into the aldehyde. This can be achieved through various oxidation methods.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound requires a combination of spectroscopic techniques. The expected spectral features are derived from its constituent functional groups.

3.1. Infrared (IR) Spectroscopy The IR spectrum is dominated by strong absorptions characteristic of the aldehyde and nitro groups.

-

C=O Stretch (Aldehyde): A strong, sharp peak is expected around 1700-1715 cm⁻¹ .[5]

-

Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹ .

-

NO₂ Asymmetric & Symmetric Stretch: Two distinct, strong peaks are characteristic of the nitro group, appearing near 1540 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).[5]

-

Aromatic C=C/C=N Stretch: Medium intensity peaks will be present in the 1400-1600 cm⁻¹ region.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide clear structural information.

-

Aldehyde Proton (-CHO): A distinct singlet, significantly downfield, is expected in the δ 9.5-10.5 ppm range due to the deshielding effect of the carbonyl group.

-

Aromatic Protons: The three protons on the pyridine ring will appear in the aromatic region (δ 7.5-9.0 ppm ). Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) will be diagnostic of the 2,4-disubstitution pattern.

-

-

¹³C NMR:

-

Carbonyl Carbon: The aldehyde carbon will be highly deshielded, appearing around δ 190-200 ppm .

-

Aromatic Carbons: Carbons of the pyridine ring will resonate in the δ 120-160 ppm range. The carbon attached to the nitro group (C4) will be significantly affected by its electron-withdrawing nature.

-

3.3. Mass Spectrometry (MS) The mass spectrum will show a clear molecular ion peak (M⁺) corresponding to the molecular weight of the compound (152.11 m/z). Fragmentation patterns would likely involve the loss of the nitro group (-NO₂, 46 Da) and the formyl group (-CHO, 29 Da).

Reactivity and Mechanistic Considerations

The chemistry of this compound is dictated by the interplay between its three key structural components: the pyridine ring, the nitro group, and the aldehyde group.

-

Aldehyde Group: This is a primary site for nucleophilic attack. It readily undergoes reactions such as condensation (e.g., Knoevenagel, Wittig), reductive amination to form amines, and oxidation to the corresponding carboxylic acid.[1]

-

Nitro Group: The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to it. The nitro group itself can be reduced to an amine (-NH₂), providing a route to other functionalized pyridines.

-

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen allows it to act as a base or a ligand in coordination chemistry.[1][6]

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry, appearing in a significant percentage of FDA-approved drugs.[7][8] The presence of reactive handles in 4-NPA makes it an ideal starting point for building molecular complexity.

-

Synthesis of Bioactive Heterocycles: It is a key intermediate for developing nitrogen-containing heterocyclic compounds.[1] Its versatile reactivity allows for the construction of more complex ring systems.

-

Kinase Inhibitors: The pyridine scaffold is common in kinase inhibitors used in oncology. 4-NPA can be used to build molecules that target the ATP-binding site of various kinases.[1]

-

Antimicrobial Agents: The nitropyridine motif has been explored for its antimicrobial properties.[7] 4-NPA serves as a precursor for synthesizing novel compounds with potential antibacterial and antifungal activity.[1]

-

Coordination Chemistry: The pyridine nitrogen can coordinate with metal ions, making 4-NPA a useful precursor for ligands in metal complexes with potential catalytic or material science applications.[1]

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. The following guidelines are based on available safety data for structurally related compounds.

-

Hazard Identification: The compound is classified as causing skin and eye irritation (H315, H319).[2]

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

-

Incompatible Materials:

-

Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[9]

-

Conclusion

This compound (CAS: 108338-19-8) is a functionally rich and synthetically versatile building block of significant interest to the chemical and pharmaceutical sciences. Its well-defined reactivity, stemming from the aldehyde and nitro groups on a pyridine core, provides a robust platform for the synthesis of diverse and complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the discovery and development of new medicines and advanced materials.

References

- This compound - MySkinRecipes. [Link]

- Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH. [Link]

- Nitropyridines in the Synthesis of Bioactive Molecules | Semantic Scholar. [Link]

- This compound | C6H4N2O3 | CID 14578929 - PubChem - NIH. [Link]

- The Role of Nitropyridines in Pharmaceutical Development. [Link]

- A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. [Link]

- A review on the medicinal importance of pyridine derivatives - ResearchG

- SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

- (PDF)

- Synthesis of 4-nitropyridine - PrepChem.com. [Link]

- Pyridones in drug discovery: Recent advances - PubMed. [Link]

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 108338-19-8 [chemicalbook.com]

- 3. This compound | C6H4N2O3 | CID 14578929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bnmv.ac.in [bnmv.ac.in]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Nitropicolinaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the pyridine ring stands out as a "privileged scaffold," a core structural motif frequently found in approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and positive influence on pharmacokinetic profiles make it an invaluable component in drug design.[2] Within this class, functionalized nitropyridines serve as exceptionally versatile intermediates, providing a chemical handle for extensive molecular elaboration.

This technical guide focuses on 4-Nitropicolinaldehyde (also known as 4-nitropyridine-2-carbaldehyde), a key building block whose strategic placement of nitro and aldehyde functional groups enables a wide array of chemical transformations. We will delve into its fundamental properties, provide detailed and validated protocols for its synthesis and key reactions, and explore its role as a precursor to potent bioactive molecules, particularly kinase inhibitors and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent intermediate in their synthetic and medicinal chemistry programs.

Core Physicochemical & Structural Properties

Understanding the fundamental characteristics of this compound is essential for its effective use in synthesis. The electron-withdrawing nature of both the nitro group and the pyridine nitrogen atom significantly influences the reactivity of the aldehyde carbonyl group, making it highly susceptible to nucleophilic attack.

| Property | Value | Source |

| Molecular Weight | 152.11 g/mol | [3] |

| Molecular Formula | C₆H₄N₂O₃ | [3] |

| CAS Number | 108338-19-8 | [3] |

| Boiling Point | 275.3 °C | |

| Density | 1.432 g/cm³ | |

| SMILES | C1=CN=C(C=C1[O-])C=O | [3] |

Synthesis of this compound: A Validated Two-Stage Approach

The synthesis of this compound is not a trivial, single-step process. A robust and reproducible pathway involves the initial synthesis of a stable precursor, 4-nitropyridine-N-oxide, followed by its conversion to the target aldehyde. This multi-step approach ensures high purity and avoids the formation of undesired isomers.

Stage 1: Synthesis of 4-Nitropyridine-N-Oxide

The foundational step is the nitration of pyridine-N-oxide. The N-oxide is crucial as it activates the pyridine ring, directing the nitration predominantly to the 4-position and overcoming the inherent electron deficiency of the pyridine ring which makes direct nitration difficult.[1][4]

Caption: Workflow for the synthesis of 4-Nitropyridine-N-Oxide.

Experimental Protocol: Nitration of Pyridine-N-Oxide

This protocol is based on established and reliable nitration procedures.[5]

-

Prepare Nitrating Acid: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, place 12 mL of fuming nitric acid (HNO₃). Cool the flask in an ice bath. While stirring, slowly and carefully add 30 mL of concentrated sulfuric acid (H₂SO₄) in portions to manage the exotherm. Allow the mixture to equilibrate to room temperature.

-

Reaction Setup: Assemble a 100 mL three-neck flask with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel. Equip the condenser with an adapter connected to a gas trap (e.g., a wash bottle with NaOH solution) to neutralize nitrous fumes.

-

Charge the Reactor: Add 9.51 g (100 mmol) of pyridine-N-oxide to the reaction flask and heat to an internal temperature of 60°C.

-

Addition of Nitrating Acid: Transfer the prepared nitrating acid to the addition funnel. Add the acid dropwise to the reaction flask over 30 minutes. The addition is exothermic; maintain control, but external heating is typically not required at this stage. The internal temperature will likely drop to around 40°C.[5]

-

Reaction: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C and maintain for 3 hours.[5]

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

In a 1 L beaker, prepare 150 g of crushed ice and pour the reaction mixture onto it slowly and with stirring.

-

Carefully neutralize the acidic solution by adding a saturated sodium carbonate (Na₂CO₃) solution in portions until the pH reaches 7-8. This will cause vigorous foaming.

-

A yellow solid will precipitate. Collect the crude product by vacuum filtration using a Büchner funnel.

-

To remove inorganic salts, wash the crude solid with acetone. The desired product is soluble in acetone, while sodium sulfate is not.

-

Filter off the insoluble salt. Evaporate the acetone from the filtrate using a rotary evaporator to yield the final product, 4-nitropyridine-N-oxide.

-

Stage 2: Conversion to this compound

A common and reliable strategy for preparing aldehydes is the mild oxidation of a primary alcohol.[6] Therefore, the synthetic pathway proceeds via the conversion of a methyl group at the 2-position to a primary alcohol, followed by oxidation. A plausible route starts from 2-methyl-4-nitropyridine, which can be synthesized from 2-picoline N-oxide through nitration, similar to the method above.

Caption: Plausible workflow for the synthesis of this compound.

Experimental Protocol: Oxidation of (4-Nitropyridin-2-yl)methanol

This protocol is based on the standard oxidation of primary alcohols to aldehydes using manganese dioxide, a method noted for its mildness and selectivity, which prevents over-oxidation to the carboxylic acid.[6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (4-nitropyridin-2-yl)methanol (1 equivalent) in dichloromethane (DCM).

-

Addition of Oxidant: Add activated manganese dioxide (MnO₂, 5-10 equivalents) to the solution. The use of a large excess of MnO₂ is standard practice to ensure the reaction goes to completion.

-

Reaction: Stir the heterogeneous mixture vigorously at room temperature for 24-48 hours.

-

Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting alcohol spot and the appearance of the more nonpolar aldehyde product spot.

-

Work-up and Isolation:

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese solids.

-

Wash the Celite® pad thoroughly with additional DCM to recover all the product.

-

Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by column chromatography on silica gel to yield pure this compound.

-

Key Chemical Transformations for Drug Discovery

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. The aldehyde is a site for C-C and C-N bond formation, while the nitro group can be reduced to an amine, providing another point for diversification.

Imine Formation and Reductive Amination

The aldehyde readily reacts with primary or secondary amines to form an imine (Schiff base), which can then be reduced to a stable secondary or tertiary amine. This is one of the most powerful methods for incorporating the nitropyridine scaffold into larger molecules.

Caption: General workflow for reductive amination.

The Wittig Reaction: Olefin Synthesis

The Wittig reaction provides an unambiguous method for converting the aldehyde into an alkene, forming a new carbon-carbon double bond.[7] This reaction is critical for extending carbon chains and creating scaffolds for various therapeutic agents.

Experimental Protocol: Wittig Olefination

This is a generalized, robust protocol for a Wittig reaction that can be adapted for this compound.[7][8][9]

-

Ylide Preparation (if not commercially available):

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend a phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Add a strong base (e.g., n-BuLi or NaH, 1.05 equivalents) dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., deep red or orange).

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for 1 hour.

-

-

Wittig Reaction:

-

Dissolve this compound (1 equivalent) in a minimal amount of anhydrous THF.

-

Cool the ylide solution back to 0°C and add the aldehyde solution dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solvent in vacuo. The crude product will contain the desired alkene and triphenylphosphine oxide as a major byproduct.

-

Purify the product by column chromatography on silica gel. The triphenylphosphine oxide is significantly more polar than the alkene product, allowing for effective separation.[7]

-

Applications in Medicinal Chemistry

The 4-nitropyridine moiety is a key pharmacophore in the development of various therapeutic agents. The aldehyde functionality of this compound makes it an ideal starting point for synthesizing libraries of compounds for screening.

Kinase Inhibitors

Protein kinases are crucial targets in oncology and inflammatory diseases.[10] Numerous kinase inhibitors feature a substituted pyridine or related heterocyclic core. For instance, derivatives of nitropyridine have been synthesized and evaluated as potent inhibitors of Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3).[2][11] The synthesis of these complex molecules often involves coupling reactions where an aldehyde precursor can be used to build out key side chains via reductive amination or Wittig-type reactions. The nitro group can subsequently be reduced to an amino group, which can then be functionalized to interact with key residues in the kinase active site.[2]

Antimicrobial Agents

The emergence of multidrug-resistant (MDR) bacteria presents a severe threat to public health.[12] There is a critical need for new antibiotics with novel mechanisms of action. Compounds containing a 4-nitrophenol group have shown promising antibacterial activity against resistant Gram-positive bacteria like MRSA and VRE.[12] this compound serves as a bioisosteric equivalent and a valuable starting material for synthesizing novel pyridine-based antimicrobial agents. The nitroaromatic scaffold is found in several existing drugs and is known to contribute to antibacterial activity.[12][13]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is paramount to ensure laboratory safety.

| Category | Recommendation | Source |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and chemical safety goggles. All handling should be performed in a chemical fume hood. | [14] |

| Handling | Avoid contact with skin, eyes, and clothing. Prevent inhalation and ingestion. Avoid dust formation. | [14] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. It is reported to be air-sensitive; store under an inert atmosphere (e.g., Nitrogen or Argon). | [14] |

| Incompatibilities | Avoid strong oxidizing agents, strong bases, and strong reducing agents. | [14] |

Predicted Spectroscopic Analysis

Full characterization is essential to confirm the structure and purity of synthesized this compound. Based on the analysis of analogous compounds like 4-nitrobenzaldehyde, the following spectral features are expected.[15]

| Technique | Expected Features | Rationale |

| ¹H NMR | Aldehyde Proton (CHO): ~10.2 ppm (singlet).Pyridine Protons: 8.0-9.0 ppm (complex multiplet pattern). | The aldehydic proton is highly deshielded due to the anisotropic effect of the carbonyl group and the inductive effect of the oxygen. It appears as a singlet as there are no adjacent protons. The pyridine protons are in the aromatic region and are deshielded by the electron-withdrawing effects of the ring nitrogen and the nitro group. |

| ¹³C NMR | Carbonyl Carbon (C=O): ~190-195 ppm.Aromatic Carbons: 120-160 ppm. | The carbonyl carbon is characteristically found far downfield. Several distinct signals are expected for the inequivalent carbons of the substituted pyridine ring. |

| FT-IR (cm⁻¹) | C=O Stretch (Aldehyde): ~1705-1715 cm⁻¹.NO₂ Stretch (Asymmetric): ~1540 cm⁻¹.NO₂ Stretch (Symmetric): ~1350 cm⁻¹.Aromatic C-H Stretch: >3000 cm⁻¹.Aromatic C=C/C=N Stretch: ~1610, 1475 cm⁻¹. | The carbonyl stretch is a strong, sharp absorption. Conjugation with the pyridine ring may lower its frequency slightly. The two nitro group stretches are also typically strong and sharp. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 152. | The molecular ion peak corresponding to the exact mass (152.02) should be observable, confirming the molecular formula. |

Conclusion

This compound is more than just a chemical reagent; it is a strategic building block for modern drug discovery. Its well-defined reactivity, rooted in the interplay between the aldehyde and nitro functionalities on a privileged pyridine scaffold, provides a reliable and versatile platform for synthesizing complex molecular architectures. By understanding its properties, employing robust synthetic protocols, and leveraging its key chemical transformations, researchers can effectively utilize this compound to accelerate the development of novel therapeutics, particularly in the critical areas of oncology and infectious disease.

References

- The Wittig Reaction: Synthesis of Alkenes. University of Missouri–St. Louis.

- Robertson, F. J. A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education. (2016).

- The Wittig Reaction (Experiment). Chemistry LibreTexts. (2021-08-16).

- Synthesis of an Alkene via the Wittig Reaction. University of California, Irvine.

- Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. University of Regensburg.

- CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE! Pasadena City College.

- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College.

- Wan, Z. et al. A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research. (2015).

- Gomes, A. T. P. C. et al. Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. ACS Omega. (2018).

- Shevyrin, V. A. et al. Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. (2022).

- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College.

- Synthesis of 4-Nitropyridine-N-oxide/4-Nitroaniline (2). PrepChem.com.

- Synthesis of Amines. YouTube. (2021-04-29).

- Synthesis of 4-nitropyridine. PrepChem.com.

- One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and derivative thereof. Google Patents. (2005).

- This compound. PubChem.

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. (2019-10-14).

- Wang, Z. et al. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (2019).

- Reaction of Amines with Nitrous Acid. Chemistry LibreTexts. (2023-01-22).

- Boschelli, D. H. et al. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (2004).

- Anizon, F. et al. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. (2018).

- Some studies of the reactions of amines with aldehydes and with aromatic nitro - compounds in acetonitrile. Durham e-Theses. (2012-10-09).

- Butorin, S. M. et al. Photodegradable antimicrobial agents − synthesis, photodegradation, and biological evaluation. RSC Advances. (2021).

- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Colorado Boulder.

- Giraud, F. et al. Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters. (2016).

Sources

- 1. Page loading... [guidechem.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H4N2O3 | CID 14578929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Photodegradable antimicrobial agents − synthesis, photodegradation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. spcmc.ac.in [spcmc.ac.in]

4-Nitropicolinaldehyde chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Nitropicolinaldehyde

Executive Summary

This compound, also known as 4-nitropyridine-2-carbaldehyde, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique electronic structure, characterized by an electron-deficient pyridine ring bearing both a potent electron-withdrawing nitro group and a versatile aldehyde functionality, endows it with a distinct reactivity profile. This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic signature, chemical reactivity, synthesis, and applications. We delve into the causality behind its reactivity, offer validated experimental protocols, and highlight its role in the development of contemporary therapeutics, making this document an essential resource for researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of this compound

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals. Within this class, substituted pyridines are of paramount importance. This compound (Figure 1) emerges as a particularly valuable intermediate due to the orthogonal reactivity of its functional groups. The aldehyde group serves as a handle for a wide array of transformations, including condensations, reductive aminations, and oxidations, while the nitro group profoundly influences the electronic character of the pyridine ring and can itself be transformed into other functional groups, such as amines.

This dual functionality allows for the strategic and sequential introduction of molecular complexity, making it a preferred substrate in the synthesis of bioactive molecules like kinase inhibitors and antimicrobial agents.[1] Its utility is rooted in the predictable and controllable nature of its chemical behavior, which this guide will explore in detail.

Caption: Figure 2. Core Reactivity Pathways of this compound.

-

Reactions at the Aldehyde Group: The aldehyde is a classic electrophile. It readily undergoes nucleophilic addition with a variety of carbon and heteroatom nucleophiles. Key transformations include:

-

Condensation Reactions: It is an excellent substrate for Knoevenagel, Wittig, and Horner-Wadsworth-Emmons reactions to form α,β-unsaturated systems.

-

Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH₃CN) provides substituted aminomethyl-pyridines, a common motif in drug candidates. * Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (4-nitropicolinic acid) using standard oxidants like potassium permanganate or Jones reagent.

-

-

Reactions of the Nitro Group: The nitro group is primarily a target for reduction.

-

Reduction to Amine: Catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl) efficiently converts the nitro group to a primary amine (4-aminopicolinaldehyde). This transformation is fundamental, as it converts a strongly deactivating group into a strongly activating group, completely altering the ring's electronic properties and providing a new nucleophilic site.

-

-

Nucleophilic Aromatic Substitution (SₙAr): The powerful electron-withdrawing nitro group, in conjunction with the ring nitrogen, strongly activates the pyridine ring towards nucleophilic attack, particularly at the C-X position where X is a good leaving group. [2]While the parent molecule lacks a leaving group other than H⁻, its derivatives (e.g., 4-nitro-2-halopyridines) are highly reactive in SₙAr reactions.

Synthesis and Purification Protocol

The synthesis of this compound is not trivial and requires careful control. A common conceptual route involves the nitration of a suitable pyridine precursor followed by introduction or unmasking of the aldehyde functionality. A validated two-step continuous flow synthesis of the key intermediate, 4-nitropyridine, from pyridine N-oxide has been reported with high yield and safety. [3]The subsequent introduction of the aldehyde can be achieved via oxidation of a methyl group.

Representative Synthesis: Oxidation of 2-Methyl-4-nitropyridine

This protocol is a representative method based on established transformations. Disclaimer: This protocol should only be performed by trained chemists in a suitable laboratory setting with all appropriate safety precautions.

Step 1: Synthesis of 2-Methyl-4-nitropyridine N-oxide (This intermediate is often prepared by the nitration of 2-methylpyridine N-oxide.)

Step 2: Deoxygenation to 2-Methyl-4-nitropyridine (The N-oxide is deoxygenated, for instance, using PCl₃.)

Step 3: Oxidation to this compound

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-methyl-4-nitropyridine (10 mmol) in 100 mL of glacial acetic acid.

-

Reagent Addition: While stirring, add selenium dioxide (SeO₂, 12 mmol) to the suspension. Caution: Selenium compounds are highly toxic.

-

Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

-

Workup: Cool the reaction mixture to room temperature. A black precipitate of elemental selenium will form. Filter the mixture through a pad of Celite to remove the selenium.

-

Extraction: Dilute the filtrate with 200 mL of water and neutralize carefully with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 75 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield pure this compound.

-

Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis, comparing the data to the reference values in Table 1 and Table 2.

Caption: Figure 3. Workflow for the Synthesis of this compound.

Applications in Medicinal Chemistry and Drug Development

This compound is not just a synthetic curiosity; it is a validated precursor for compounds with significant therapeutic potential.

-

HDAC6 Inhibitors for Idiopathic Pulmonary Fibrosis (IPF): It has been used as a key building block in the synthesis of novel histone deacetylase 6 (HDAC6) inhibitors. [4]These compounds are being explored as pharmacological tools for the treatment of IPF, a progressive and fatal lung disease. [4]* Antimalarial Agents: The scaffold derived from 4-pyridinecarboxaldehyde (the non-nitrated analog) has been crucial in developing potent antimalarial compounds. [4]The principles of its reactivity are directly applicable to the synthesis of nitrated analogs to modulate activity and pharmacokinetic properties.

-

General Bioactive Molecules: Its role as an intermediate is broad, contributing to the synthesis of various pyridine derivatives that are investigated for anticancer, antimicrobial, and anti-inflammatory activities. [1][5]The pyridine ring is a well-known pharmacophore, and the substituents at the 2- and 4-positions, installed via the aldehyde and nitro groups, are critical for tuning biological activity. [5]

Safety, Handling, and Storage

As with any reactive chemical, proper handling of this compound is crucial. While a specific safety data sheet (SDS) is not provided in the search results, data from analogous compounds like 4-nitrobenzaldehyde and other pyridine aldehydes offer reliable guidance. [6][7][8]

-

Hazards: May cause skin and serious eye irritation. [6][8]May cause an allergic skin reaction. [6][7]Handle as a potentially harmful substance.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [6]All handling of the solid should be done in a chemical fume hood to avoid inhalation of dust. [9]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [10]It should be stored under an inert atmosphere (e.g., nitrogen or argon) as it can be sensitive to air and moisture. [10]Keep away from heat, sparks, and open flames.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents. [11]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is derived from the electronically distinct and synthetically versatile aldehyde and nitro functional groups. Its well-defined physicochemical properties and predictable reactivity make it an indispensable tool for the construction of complex molecular architectures. For researchers in organic synthesis and drug discovery, a thorough understanding of its properties, from spectroscopic signatures to synthetic transformations, is key to unlocking its full potential in the development of novel therapeutics and advanced materials.

References

- MySkinRecipes. This compound. [Link]

- National Center for Biotechnology Information. "this compound" PubChem Compound Summary for CID 14578929. [Link]

- National Center for Biotechnology Information. "6-Nitropicolinaldehyde" PubChem Compound Summary for CID 14761467. [Link]

- St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

- Carl ROTH.

- Pipzine Chemicals. 2-Pyridinecarboxaldehyde, 4-Nitro. [Link]

- National Center for Biotechnology Information. "5-Nitropyridine-2-carbaldehyde" PubChem Compound Summary for CID 15145501. [Link]

- Unknown. SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

- ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube, 14 Oct. 2019. [Link]

- PubMed. Kinetics and mechanisms of the reactions of 4-nitro- and 3-nitrophenyl 4-methylphenyl thionocarbonates with alicyclic amines and pyridines. [Link]

- ResearchGate. A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. [Link]

- Ningbo Inno Pharmchem Co., Ltd. The Role of 4-Pyridinecarboxaldehyde in Advanced Organic Synthesis. [Link]

- University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

- Unknown. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

- MDPI.

- ResearchGate. Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. [Link]

- PrepChem.com. Synthesis of 4-nitropyridine. [Link]

- Unknown. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity. [Link]

- ResearchGate.

- Semantic Scholar. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. imperial.ac.uk [imperial.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. 2-Pyridinecarboxaldehyde, 4-Nitro- | Chemical Properties, Uses, Safety Data & Supplier Information China [pipzine-chem.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Physical Properties of 4-Nitropicolinaldehyde

This document provides a comprehensive technical overview of the physical and chemical properties of 4-Nitropicolinaldehyde (CAS No: 108338-19-8), a key heterocyclic building block in pharmaceutical and agrochemical research.[1] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its characterization, handling, and application.

Chemical Identity and Structural Framework

This compound, also known by its IUPAC name 4-nitropyridine-2-carbaldehyde, is a pyridine derivative featuring both an electron-withdrawing nitro group at the C4 position and a reactive aldehyde group at the C2 position.[2] This unique substitution pattern governs its reactivity and physical characteristics, making it a versatile intermediate.[1]

The fundamental identifiers and structural details are crucial for accurate documentation and experimental design.

| Identifier | Value | Source |

| IUPAC Name | 4-nitropyridine-2-carbaldehyde | PubChem[2] |

| CAS Number | 108338-19-8 | PubChem[2] |

| Molecular Formula | C₆H₄N₂O₃ | PubChem[2] |

| Molecular Weight | 152.11 g/mol | PubChem[2] |

| SMILES | C1=CN=C(C=C1[O-])C=O | PubChem[2] |

| InChIKey | XWFNGAKFHUOJCQ-UHFFFAOYSA-N | PubChem[2] |

graph "Molecular_Structure_of_4_Nitropicolinaldehyde" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"];

// Aldehyde group C_ald [label="C", pos="-2.2,1.1!"]; H_ald [label="H", pos="-2.1,2.0!"]; O_ald [label="O", pos="-3.1,0.6!"];

// Nitro group N_nitro [label="N+", pos="0,-2.4!"]; O1_nitro [label="O-", pos="-0.8,-3.2!"]; O2_nitro [label="O", pos="0.8,-3.2!"];

// Hydrogens on the ring H3 [label="H", pos="-1.9,-1.1!"]; H5 [label="H", pos="1.9,-1.1!"]; H6 [label="H", pos="1.9,1.1!"];

// Define bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Aldehyde bonds C2 -- C_ald; C_ald -- H_ald; C_ald -- O_ald [style=double];

// Nitro bonds C4 -- N_nitro; N_nitro -- O1_nitro; N_nitro -- O2_nitro [style=double];

A [label="Obtain Sample", fillcolor="#4285F4"]; B [label="Visual Inspection\n(Color, Form)", fillcolor="#34A853"]; C [label="Melting Point Analysis", fillcolor="#FBBC05"]; D [label="Spectroscopic Analysis\n(IR, NMR)", fillcolor="#EA4335"]; E [label="Compare Data to\nLiterature Values", fillcolor="#4285F4"]; F [label="Sample Verified\n(High Purity)", shape=diamond, fillcolor="#34A853"]; G [label="Sample Suspect\n(Impure/Incorrect)", shape=diamond, fillcolor="#EA4335"]; A -> B [label="Initial Check"]; B -> C [label="Purity Indicator"]; C -> D [label="Structural ID"]; D -> E [label="Validation Step"]; E -> F [label="Data Match"]; E -> G [label="Discrepancy"];

Caption: Standard workflow for the verification of this compound.

Step-by-Step Melting Point Determination

Causality: The melting point is a robust indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. A sharp range (e.g., within 1-2 °C) that matches the literature value suggests high purity.

-

Sample Preparation: Finely crush a small amount of the crystalline this compound on a watch glass.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to load a small amount (2-3 mm height). Invert the tube and tap gently to pack the sample at the sealed end.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating Protocol:

-

Set a rapid heating rate (10-15 °C/min) to approach the expected melting point (~103 °C).

-

Approximately 15 °C below the expected melting point, reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂.

-

Handling, Storage, and Safety

As a Senior Application Scientist, I must emphasize that proper handling is as critical as experimental design for both safety and data integrity.

-

Handling: Use only under a chemical fume hood. [3]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid dust formation, inhalation, and contact with skin or eyes. [3]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [3]Crucially, this compound is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent the slow oxidation of the aldehyde functional group to the corresponding carboxylic acid. [3]* Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong reducing agents. [3] The aldehyde and nitro functionalities make this compound a valuable but reactive intermediate. Adherence to these protocols ensures its stability and the safety of the handler.

References

- MySkinRecipes. This compound. [Link]

- PubChem. This compound | C6H4N2O3.

- Loba Chemie. 4–NITROBENZALDEHYDE AR MSDS. (2015-04-09). [Link]

- St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. SEM V (H). [Link]

Sources

An In-Depth Technical Guide to 4-Nitropicolinaldehyde and Its Synonyms: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Nitropicolinaldehyde

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in numerous natural products and FDA-approved drugs underscores its significance. Within this class of compounds, this compound emerges as a particularly valuable and versatile building block. Its unique electronic architecture, featuring an aldehyde group at the 2-position and a potent electron-withdrawing nitro group at the 4-position of the pyridine ring, bestows upon it a rich and nuanced reactivity. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its critical applications in the synthesis of kinase inhibitors and antimicrobial agents. We will delve into the causality behind its reactivity, offering field-proven insights for its effective utilization in drug discovery and development programs.

Core Chemical Identity and Synonyms

To effectively work with any chemical entity, a clear understanding of its nomenclature and key identifiers is paramount. This compound is known by several synonyms, and recognizing these is crucial for navigating chemical databases and literature.

| Identifier | Value | Source |

| Systematic Name (IUPAC) | 4-nitropyridine-2-carbaldehyde | PubChem[1] |

| Common Name | This compound | PubChem[1] |

| CAS Number | 108338-19-8 | PubChem[1] |

| Molecular Formula | C₆H₄N₂O₃ | PubChem[1] |

| Molecular Weight | 152.11 g/mol | PubChem[1] |

| Other Synonyms | 4-Nitro-2-pyridinecarboxaldehyde | PubChem[1] |

Synthesis of this compound: A Practical Approach

The synthesis of this compound is a critical first step for its subsequent use in multi-step synthetic campaigns. While several routes are conceivable, a common and reliable strategy involves the oxidation of the corresponding primary alcohol, (4-nitropyridin-2-yl)methanol. This method is often favored due to the relatively mild conditions and good yields.

Synthetic Pathway Overview

The logical and experimentally sound approach to this compound proceeds in two main stages: the formation of the precursor alcohol followed by its oxidation.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Oxidation of (4-nitropyridin-2-yl)methanol

This protocol is based on established methodologies for the oxidation of primary alcohols to aldehydes, particularly for heterocyclic systems.

Step 1: Synthesis of (4-nitropyridin-2-yl)methanol

The precursor alcohol can be synthesized from 4-picoline through a multi-step process involving nitration to form the N-oxide, followed by rearrangement and hydrolysis. A detailed procedure for this transformation can be found in various organic synthesis literature and patents.[2]

Step 2: Oxidation to this compound

A mild and selective oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid. Activated manganese dioxide (MnO₂) is a common and effective choice for this transformation.[3]

-

Materials:

-

(4-nitropyridin-2-yl)methanol (1 equivalent)

-

Activated Manganese Dioxide (MnO₂) (5-10 equivalents)

-

Dichloromethane (DCM) or Chloroform (anhydrous)

-

Celite®

-

-

Procedure:

-

To a stirred solution of (4-nitropyridin-2-yl)methanol in anhydrous DCM, add activated manganese dioxide in portions.

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours.

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

-

Wash the Celite® pad with additional DCM.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Causality Behind Experimental Choices:

-

Choice of Oxidant: MnO₂ is a mild and selective oxidant for allylic and benzylic-type alcohols. Its heterogeneous nature simplifies the work-up, as it can be easily removed by filtration. This prevents over-oxidation to the carboxylic acid, which can be a problem with stronger, soluble oxidants.

-

Solvent: Anhydrous chlorinated solvents like DCM are used to ensure the reactivity of the MnO₂ and to prevent side reactions that could be caused by the presence of water.

-

Monitoring: TLC is essential to determine the endpoint of the reaction. Prolonged reaction times could lead to the formation of byproducts.

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dictated by the interplay of its three key components: the pyridine ring, the aldehyde group, and the nitro group. Understanding these electronic effects is crucial for predicting its reactivity and designing successful synthetic strategies.

Electronic Effects within the Molecule

The pyridine nitrogen is an electron-withdrawing group due to its electronegativity, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions.[4][5] The nitro group at the 4-position is a powerful electron-withdrawing group, both through induction (-I effect) and resonance (-M effect).[6] This has several important consequences:

-

Increased Electrophilicity of the Aldehyde: The combined electron-withdrawing effects of the pyridine nitrogen and the nitro group significantly increase the partial positive charge on the carbonyl carbon of the aldehyde group, making it highly susceptible to nucleophilic attack.[7][8]

-

Activation towards Nucleophilic Aromatic Substitution: The nitro group further activates the pyridine ring for nucleophilic attack, making positions 3 and 5 susceptible to substitution, although the primary site of nucleophilic attack on the ring is typically the carbon bearing the nitro group, leading to its displacement.[9][10]

Caption: Electronic effects in this compound.

Key Reactions and Their Mechanisms

The dual reactivity of the aldehyde and the activated nitropyridine core allows for a wide range of transformations.

-

Reactions at the Aldehyde Group:

-

Condensation Reactions: The electrophilic aldehyde readily undergoes condensation with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and α,β-unsaturated systems, respectively. These reactions are fundamental for building molecular complexity.

-

Reductive Amination: A two-step, one-pot reaction where the aldehyde first forms an imine with a primary or secondary amine, which is then reduced in situ to the corresponding amine. This is a powerful tool for introducing diverse amine functionalities.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde into an alkene with high stereocontrol, providing access to a wide range of vinylpyridine derivatives.

-

-

Reactions involving the Nitro Group:

-

Reduction to an Amine: The nitro group can be selectively reduced to an amino group using various reducing agents (e.g., H₂, Pd/C; SnCl₂). This transformation is pivotal as it converts a strongly electron-withdrawing group into a strongly electron-donating group, dramatically altering the electronic properties and reactivity of the molecule. The resulting 4-aminopicolinaldehyde is a valuable intermediate for further derivatization.

-

Nucleophilic Aromatic Substitution (SNA_r_): The nitro group can act as a leaving group in S_N_Ar reactions, allowing for the introduction of various nucleophiles (e.g., alkoxides, thiolates, amines) at the 4-position. This reaction is facilitated by the strong electron-withdrawing nature of the nitro group, which stabilizes the Meisenheimer intermediate.[9][11]

-

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of a diverse range of biologically active molecules, with notable applications in the development of kinase inhibitors and antimicrobial agents.

Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The pyridine scaffold is a common feature in many approved kinase inhibitors. This compound serves as a versatile starting material for the synthesis of various kinase inhibitor cores.

-

c-Jun N-terminal Kinase (JNK) Inhibitors: The 4-(pyrazol-3-yl)-pyridine scaffold has been identified as a promising core for the development of JNK inhibitors. The synthesis of these compounds can involve the use of a pyridine-2-carboxaldehyde derivative, which can be accessed from this compound.[12] The aldehyde functionality allows for the construction of the pyrazole ring through condensation reactions.

-

General Kinase Inhibitor Scaffolds: The amino group generated from the reduction of the nitro group in this compound is a key functional handle for building kinase inhibitor pharmacophores. This amino group can be acylated or used in coupling reactions to introduce the side chains necessary for binding to the ATP-binding site of kinases.

| Kinase Target Family | Role of this compound Derived Moiety | Reference |

| c-Jun N-terminal Kinases (JNKs) | Precursor to the 4-(pyrazol-3-yl)-pyridine core | Journal of Medicinal Chemistry[12] |

| Janus Kinases (JAKs) | The aminopyridine core is a common feature in JAK inhibitors. | Burns et al., Bioorg. Med. Chem. Lett. |

| Mitogen-activated Protein Kinases (MAPKs) | Pyridine-based scaffolds are prevalent in MAPK inhibitors. | Various literature |

Synthesis of Antimicrobial Agents

The pyridine ring is also a well-established pharmacophore in antimicrobial agents. The functional handles on this compound allow for the synthesis of compounds with antibacterial and antifungal activity.

-

Thiosemicarbazones: Pyridine-2-carboxaldehyde thiosemicarbazones are a class of compounds known for their wide range of biological activities, including antitumor and antimicrobial effects.[13] this compound can be readily converted to its corresponding thiosemicarbazone, and the nitro group can be further modified to modulate the biological activity.

-

Quinoxaline Derivatives: Quinoxaline derivatives have been shown to possess significant antibacterial and antifungal activities. The synthesis of certain quinoxaline-based antimicrobials can utilize nitropyridine precursors.[14]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chemistry-online.com [chemistry-online.com]

- 6. Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation | Brilliant Math & Science Wiki [brilliant.org]

- 7. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration | Semantic Scholar [semanticscholar.org]

- 11. Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Journal of enzyme inhibition and medicinal chemistry [vivo.weill.cornell.edu]

An In-depth Technical Guide to the Synthesis of 4-Nitro-2-Pyridinecarboxaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 4-nitro-2-pyridinecarboxaldehyde, a pivotal heterocyclic building block in medicinal chemistry and drug discovery.[1][2] The document is tailored for researchers, scientists, and drug development professionals, offering an in-depth analysis of the predominant synthetic methodologies. We will dissect the prevalent route involving the oxidation of 2-methyl-4-nitropyridine via the Riley oxidation, including the synthesis of the necessary precursor. Alternative pathways, such as the Vilsmeier-Haack reaction and oxidation of the corresponding pyridinemethanol, are also critically evaluated. The narrative emphasizes the mechanistic rationale behind experimental choices, provides detailed, field-tested protocols, and addresses critical safety considerations. This guide serves as an authoritative resource, grounded in established literature, to enable the reliable and efficient synthesis of this valuable intermediate.

Introduction: The Strategic Importance of 4-Nitro-2-Pyridinecarboxaldehyde

4-Nitro-2-pyridinecarboxaldehyde is a compound of significant interest in the pharmaceutical and agrochemical industries. Its molecular architecture, featuring an electron-deficient pyridine ring substituted with a reactive aldehyde and a strong electron-withdrawing nitro group, makes it a versatile precursor for a diverse range of complex molecular targets.[1] The aldehyde functionality serves as a handle for countless transformations, including reductive aminations, Wittig reactions, and condensations to form Schiff bases and other heterocyclic systems like thiosemicarbazones, which have shown notable biological activities.[3][4] The nitro group, while influencing the reactivity of the pyridine ring, can also be readily reduced to an amino group, opening pathways to a different class of derivatives.[3]

Given its utility, a robust and reproducible synthetic route is paramount. This guide focuses on elucidating the most practical and scientifically sound methods for its preparation.

Synthetic Strategies: A Comparative Analysis

Several logical pathways can be envisioned for the synthesis of 4-nitro-2-pyridinecarboxaldehyde. The optimal choice depends on factors such as starting material availability, scalability, and tolerance to specific reaction conditions. We will explore three primary strategies.

Caption: Comparative overview of primary synthetic strategies.

Strategy 1: Oxidation of 2-Methyl-4-nitropyridine (The Primary Route)

This is arguably the most common and direct approach. It involves a two-step sequence starting from commercially available 2-methylpyridine (2-picoline).

-

Part A: Synthesis of the Precursor, 2-Methyl-4-nitropyridine. Direct nitration of 2-picoline is challenging and often results in poor yields and isomeric mixtures. A more controlled and reliable method involves the activation of the pyridine ring via N-oxidation. The pyridine N-oxide facilitates electrophilic substitution, particularly at the 4-position.[5] The subsequent nitration proceeds with high regioselectivity.

-

Part B: The Riley Oxidation. The conversion of the 2-methyl group to a formyl group is effectively achieved using selenium dioxide (SeO₂). This reaction, known as the Riley oxidation, is a well-established method for oxidizing active methylene groups, including benzylic and allylic positions, to carbonyls.[6][7] The use of SeO₂ is particularly effective for methyl groups at the 2- or 4-position of the pyridine ring.[8][9]

Causality Behind the Choice: The electron-withdrawing nature of the N-oxide group in the intermediate directs the incoming electrophile (NO₂⁺) to the 4-position. The Riley oxidation is favored for its relative selectivity towards the activated methyl group on the electron-deficient pyridine ring. However, a significant drawback is the potential for over-oxidation to the corresponding carboxylic acid, which necessitates careful control of reaction conditions.[8]

Strategy 2: The Vilsmeier-Haack Approach

This strategy involves the direct formylation of 4-nitropyridine. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce an aldehyde group onto an electron-rich aromatic ring.[1]

Causality Behind the Choice: While effective for many aromatic systems, this method is less ideal for 4-nitropyridine. The pyridine ring is already electron-deficient, and the presence of a powerful electron-withdrawing nitro group further deactivates the ring towards electrophilic substitution.[1] Consequently, forcing conditions (e.g., high temperatures) are required, which can lead to lower yields and decomposition. The method of nitration first, followed by aldehyde introduction, is generally preferred over the reverse sequence because the aldehyde group is an activating group that can lead to uncontrolled polynitration.[1]

Strategy 3: Functional Group Interconversion

This approach begins with a pyridine ring that already possesses a functional group at the 2-position, which can be converted into an aldehyde.

-

Oxidation of 4-Nitro-2-pyridinemethanol: If the corresponding primary alcohol is available, it can be oxidized to the aldehyde using a variety of mild oxidizing agents, such as manganese dioxide (MnO₂), or Swern/Dess-Martin periodinane oxidations.[10][11] This avoids the use of toxic selenium reagents and often provides cleaner reactions with higher yields. The primary challenge, however, shifts to the efficient synthesis of the alcohol precursor itself.[10]

-

Reduction of 4-Nitro-2-cyanopyridine: The hydrolysis or reduction of a nitrile at the 2-position can also yield the desired aldehyde. For instance, controlled hydrogenation using a palladium catalyst in an acidic medium can convert the nitrile to the aldehyde.[12] This method is contingent on the availability of the 2-cyano precursor.

Core Workflow: The Riley Oxidation Route

We will now focus on the most prevalent method, Strategy 1, providing a detailed workflow from the starting material to the final product.

Caption: Detailed workflow for the synthesis of 4-nitro-2-pyridinecarboxaldehyde via the Riley Oxidation route.

Mechanistic Insight: The Riley Oxidation

Understanding the mechanism of the Riley oxidation is crucial for optimizing the reaction and troubleshooting potential issues. The process is believed to proceed through two key stages: an initial ene reaction followed by a[6][8]-sigmatropic rearrangement.[13][14]

Caption: Simplified mechanism of the Riley Oxidation.

-

Ene Reaction: The selenium dioxide acts as the enophile, reacting with the methyl group (the ene component) in a pericyclic reaction. This forms an allylic seleninic acid intermediate.[15]

-

[6][8]-Sigmatropic Rearrangement: This intermediate rapidly rearranges via a[6][8]-sigmatropic shift, moving the selenium atom from oxygen to carbon to form an unstable selenite ester.[14]

-

Decomposition: The ester then decomposes, typically with the elimination of elemental selenium (a red/black precipitate) and water, to yield the final aldehyde product.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers in a controlled laboratory setting. All necessary personal protective equipment (PPE) should be worn, and all operations should be conducted in a certified fume hood.

Protocol 1: Synthesis of 2-Methyl-4-nitropyridine N-oxide

This procedure is adapted from the literature for the nitration of pyridine N-oxides.[5]

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2-methylpyridine N-oxide (1 eq.).

-

Cooling: Cool the flask in an ice-salt bath to 0 °C.

-

Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~3 eq.) via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (HNO₃, ~1.5 eq.) to concentrated sulfuric acid (~1.5 eq.) while cooling in an ice bath.

-

Nitration: Add the cold nitrating mixture dropwise to the reaction flask, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to 90 °C for 2-3 hours. Monitor the reaction progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or solid sodium carbonate (Na₂CO₃) until the pH is ~7-8.

-

Extraction: Extract the aqueous layer with dichloromethane (DCM) or chloroform (CHCl₃) (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization (e.g., from toluene/chloroform).[5]

Protocol 2: Synthesis of 4-Nitro-2-pyridinecarboxaldehyde

This protocol is a generalized procedure for the Riley oxidation of activated methylpyridines.[8]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-4-nitropyridine (1 eq.), selenium dioxide (SeO₂, 1.1 eq.), 1,4-dioxane (as solvent), and a small amount of water (e.g., 1-2% v/v).

-

Reaction: Heat the mixture to reflux (approximately 100-101 °C) for 12-24 hours. The formation of a black or red precipitate of elemental selenium will be observed. Monitor the reaction by TLC until the starting material is consumed.

-

Filtration: While still hot, filter the reaction mixture through a pad of Celite to remove the selenium precipitate. Caution: Elemental selenium and its compounds are toxic.

-

Concentration: Remove the solvent from the filtrate under reduced pressure.

-

Purification: The crude product is often an oil or solid contaminated with unreacted starting material and the over-oxidized carboxylic acid. Purification is typically achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

Characterization and Data

The final product, 4-nitro-2-pyridinecarboxaldehyde, should be characterized to confirm its identity and purity.

| Property | Value | Source |

| Molecular Formula | C₆H₄N₂O₃ | [16] |

| Molecular Weight | 152.11 g/mol | [16] |

| Appearance | Yellow solid | [1] |

| Melting Point | 124 - 126 °C | [1] |

| Solubility | Soluble in common organic solvents (ethanol, acetone); Insoluble in water. | [1] |

Expected Spectroscopic Data:

-

¹H NMR (DMSO-d₆): Expect signals for the three aromatic protons on the pyridine ring and a singlet for the aldehyde proton (typically δ > 9.5 ppm).

-

¹³C NMR (DMSO-d₆): Expect signals for the six carbons, including the characteristic aldehyde carbonyl carbon (typically δ > 185 ppm).

-

IR (KBr, cm⁻¹): Look for characteristic peaks for C=O stretching (aldehyde, ~1700-1720 cm⁻¹), and symmetric/asymmetric stretching of the NO₂ group (~1530 and ~1350 cm⁻¹).

Safety and Handling Considerations

-

Selenium Dioxide (SeO₂): Highly toxic by inhalation and ingestion. It is also a corrosive substance. Always handle SeO₂ in a fume hood with appropriate PPE, including gloves, safety glasses, and a lab coat. Avoid creating dust.

-

Acids and Oxidizers: Concentrated sulfuric and nitric acids are highly corrosive. Fuming nitric acid is also a strong oxidizer. Handle with extreme care.

-

Solvents: Dioxane is a flammable liquid and a suspected carcinogen. Dichloromethane and chloroform are volatile and harmful. Use in a well-ventilated area or fume hood.

-

Work-up: The neutralization of strong acids is highly exothermic and can cause splashing. Perform this step slowly and with adequate cooling.

Conclusion

The synthesis of 4-nitro-2-pyridinecarboxaldehyde is most reliably achieved via a multi-step sequence involving the N-oxidation and subsequent nitration of 2-methylpyridine, followed by the selenium dioxide-mediated Riley oxidation of the methyl group. While this route involves the use of hazardous reagents, it is a well-documented and logical pathway that provides good control over regioselectivity. Alternative strategies, such as direct formylation or oxidation of a pre-existing alcohol, present their own synthetic challenges, primarily related to the deactivating nature of the nitro-substituted pyridine ring or the availability of the required precursors. For researchers in drug discovery, a thorough understanding of the mechanistic principles and careful execution of the experimental protocols outlined in this guide will facilitate the successful and safe synthesis of this valuable chemical intermediate.

References

- AdiChemistry. Selenium dioxide (SeO₂) - Riley oxidation. [URL: https://www.adichemistry.

- Journal of Heterocyclic Chemistry. THE SELENIUM DIOXIDE OXIDATION OF 2,3- AND 3,4-DIMETHYLPYRIDINES. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jhet.5570220541]

- Wikipedia. Riley oxidation. [URL: https://en.wikipedia.

- Chemistry Optional Notes. SeO2 - Chemistry Optional Notes for UPSC PDF Download. [URL: https://www.chemistrynotes.in/2023/04/seo2.html]

- Royal Society of Chemistry. The mechanism of allylic oxidation by selenium dioxide. [URL: https://pubs.rsc.org/en/content/articlelanding/1990/c3/c39900000729]

- YouTube. Selenium Dioxide (SeO2) Oxidation Mechanism | Organic Chemistry. [URL: https://www.youtube.

- Pipzine Chemicals. 2-Pyridinecarboxaldehyde, 4-Nitro. [URL: https://www.pipzine.com/2-pyridinecarboxaldehyde-4-nitro]

- Emporia State University. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [URL: https://esirc.emporia.edu/handle/123456789/1029]

- BenchChem. Reproducibility of published methods for 4-Methyl-5-nitropicolinaldehyde synthesis. [URL: https://www.benchchem.com/pdf/reproducibility-of-published-methods-for-4-methyl-5-nitropicolinaldehyde-synthesis.pdf]

- Google Patents. Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes. [URL: https://patents.google.

- National Institutes of Health. Redetermination of 2-methyl-4-nitropyridine N-oxide. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3588231/]

- ResearchGate. Good solvents for allylic oxidation with SeO2? [URL: https://www.researchgate.

- Semantic Scholar. Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. [URL: https://www.semanticscholar.org/paper/Synthesis-and-characterization-of-thiosemicarbazone-Tadjarodi-Najjari/6e64177d61b36d07d6a52028682a22026105f252]

- BenchChem. 4-Pyridinecarboxaldehyde | High-Purity | For Research. [URL: https://www.benchchem.com/product/b1192]

- ChemicalBook. 4-Pyridinecarboxaldehyde-Application. [URL: https://www.chemicalbook.

- ChemicalBook. Selenium Dioxide Oxidation. [URL: https://www.chemicalbook.

- National Institutes of Health. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7215939/]

- ABI Chem. 2-Pyridinecarboxaldehyde, 4-nitro-;108338-19-8. [URL: http://www.abichem.com/product_AC-0714556.html]

- Hanson Research. 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method. [URL: https://www.hanson-inc.

- Google Patents. United States Patent Office - Method for the preparation of substituted pyridine aldehydes. [URL: https://patents.google.

- Google Patents. A kind of synthetic method of 4 pyridine carboxaldehyde. [URL: https://patents.google.

- Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [URL: https://www.organic-chemistry.org/synthesis/C2O/aldehydes.shtm]

Sources

- 1. 2-Pyridinecarboxaldehyde, 4-Nitro- | Chemical Properties, Uses, Safety Data & Supplier Information China [pipzine-chem.com]

- 2. 4-Pyridinecarboxaldehyde-Application_Chemicalbook [chemicalbook.com]

- 3. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Riley oxidation - Wikipedia [en.wikipedia.org]

- 7. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]

- 8. tandfonline.com [tandfonline.com]

- 9. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. adichemistry.com [adichemistry.com]